3-{[(t-Butoxy)carbonyl](diphenylmethyl)amino}propanoic acid
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Description
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) in dipeptide synthesis . The process involves the use of a mixture of the amine and di-tert-butyl dicarbonate (Boc2O) suspended in water at ambient temperature .Molecular Structure Analysis
The molecule contains a total of 51 atoms. There are 25 Hydrogen atoms, 21 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Chemical Reactions Analysis
The compound can undergo reduction reactions. Acid chlorides can be converted to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)3). The hydride source (LiAlH(Ot-Bu)3) is a weaker reducing agent than lithium aluminum hydride .Mechanism of Action
Mode of Action
The compound interacts with its targets through the formation of peptide bonds. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
Biochemical Pathways
The compound is involved in the biochemical pathway of dipeptide synthesis .
Result of Action
The action of the compound results in the formation of dipeptides in satisfactory yields within 15 minutes . This suggests that the compound could be efficient in reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is partially miscible in water but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This suggests that the compound’s action could be influenced by the solvent environment.
Properties
IUPAC Name |
3-[benzhydryl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(15-14-18(23)24)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFDIJALGJIKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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